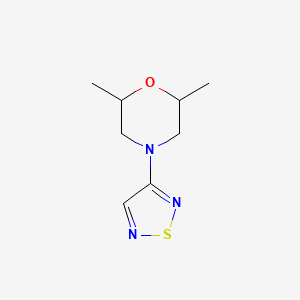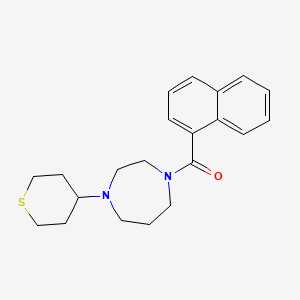![molecular formula C18H23N3OS B6428591 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2034609-53-3](/img/structure/B6428591.png)
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile (hereinafter referred to as 3-TDCB) is an organic compound that has been used in the synthesis of various drugs, in biochemistry and physiology, and in the laboratory. This compound is a white crystalline solid with a melting point of 183-186°C and is soluble in both organic and aqueous solvents. It has been studied for its potential applications in medicine and biochemistry, as well as its possible applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-TDCB has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor for the synthesis of drugs such as thiamphenicol and thiamphenicol sulfoxide, which have been studied for their potential use in the treatment of bacterial infections. It has also been used in the synthesis of thiamphenicol sulfone, which has been studied for its potential anti-cancer properties. In addition, 3-TDCB has been used in the synthesis of thiamphenicol sulfoxide, which has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 3-TDCB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme thiamphenicol acetyltransferase, which is involved in the synthesis of thiamphenicol, a drug used to treat bacterial infections. In addition, 3-TDCB has been shown to inhibit the activity of other enzymes, such as thiolase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TDCB have not yet been fully studied. However, it has been shown to have antimicrobial and anti-inflammatory properties in laboratory studies. In addition, 3-TDCB has been shown to inhibit the activity of thiolase, which is involved in the metabolism of fatty acids. It has also been shown to have antifungal and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-TDCB in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its low toxicity. However, there are some limitations to using 3-TDCB in laboratory experiments, such as its instability in acidic and alkaline solutions, its low solubility in some solvents, and its low reactivity in some reactions.
Zukünftige Richtungen
There are several potential future directions for 3-TDCB. First, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Second, additional research could be conducted to develop new synthetic methods for the synthesis of 3-TDCB. Third, research could be conducted to investigate the potential applications of 3-TDCB in the treatment of various diseases. Fourth, research could be conducted to investigate the potential of 3-TDCB as an industrial chemical. Finally, research could be conducted to investigate the potential of 3-TDCB as a drug delivery system.
Synthesemethoden
3-TDCB can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Diels-Alder reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an amine or thioamide in the presence of an acid catalyst. The Wittig reaction is a reaction between an alkyl halide and an aldehyde or ketone in the presence of a phosphonium salt. The Diels-Alder reaction is a cycloaddition reaction between a dienophile and a diene in the presence of a Lewis acid catalyst.
Eigenschaften
IUPAC Name |
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVAMGLHEMLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)